2-(Chloromethyl)-3-isopropylpyridine
Overview
Description
The compound 2-(Chloromethyl)-3-isopropylpyridine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The structure of this compound includes a pyridine ring with a chloromethyl group (-CH2Cl) attached to the second carbon and an isopropyl group attached to the third carbon of the ring. This compound is related to various other chloromethylpyridines that have been studied for their chemical properties and potential applications in organic synthesis.
Synthesis Analysis
The synthesis of chloromethylpyridines can involve multiple steps, including chlorination, esterification, reduction, and substitution reactions. For example, 2-chloro-3-cyanomethylpyridine, a related compound, was synthesized starting from 2-chloro nicotinic acid, which was chlorinated, esterified, reduced, and finally underwent a nitrile substitution to yield the final product . Although the specific synthesis of 2-(Chloromethyl)-3-isopropylpyridine is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of chloromethylpyridines can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, and NMR. For instance, the FT-IR and FT-Raman spectra of 2,6-Bis(chloromethyl)pyridine were recorded, and the molecular structure was optimized using density functional theory (DFT) methods . These techniques can provide detailed information about the vibrational frequencies and the geometry of the molecule, which are essential for understanding the molecular structure.
Chemical Reactions Analysis
Chloromethylpyridines can participate in various chemical reactions, including Diels-Alder reactions, as demonstrated by the generation of pyridine o-quinodimethane analogues from functionalized o-bis(chloromethyl)pyridines . These reactions can lead to the formation of complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethylpyridines can be deduced from their molecular structure and the nature of their substituents. For example, the presence of a chloromethyl group can make the compound a useful intermediate in organic synthesis due to its reactivity. The thermodynamic functions, such as heat capacity, entropy, and Gibbs energy, can be calculated for chloromethylpyridines to understand their stability and reactivity under different temperature conditions .
Scientific Research Applications
Application in Synthesis and Structural Studies
- Synthesis of Complex Molecules : 2-(Chloromethyl)-3-isopropylpyridine and related compounds are used as intermediates in the synthesis of complex organic molecules. For example, they are precursors for various pyridine o-quinodimethane analogues, which are further used to form adducts like tetrahydroquinoline and -isoquinoline types (Carly, Compernolle, Hoornaert, & Cappelle, 1996).
- Structural Analyses : Compounds such as 2-chloromethylpyridinium chloride exhibit interesting structural properties, including isostructurality and hydrogen bonding patterns, which are important for understanding molecular interactions (Jones & Vancea, 2003).
Application in Chemical Reactions and Catalysis
- Chemical Reactions : These compounds are involved in various chemical reactions, including Diels-Alder reactions, which are crucial for constructing cyclic compounds in organic synthesis. They serve as important reagents or intermediates in these reactions (Carly et al., 1996).
- Catalysis in Organic Synthesis : 2-(Chloromethyl)-3-isopropylpyridine derivatives play a role in catalytic processes, especially in the synthesis of metal-organic frameworks and complexes. These frameworks have various applications, including in catalysis and material science (Shinkawa et al., 1995).
Application in Material Science and Separation Techniques
- Development of New Materials : Research into the synthesis and characterization of (chloromethyl)pyridine precursors contributes to the development of novel materials with potential applications in various fields, including biomimetics and carbon functionalization (Handlovic et al., 2021).
- Separation Methods : These compounds are utilized in developing advanced separation methods, such as adsorptive separation using nonporous adaptive crystals. This has implications in improving the efficiency of separating isomers in chemical processes (Sheng et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)-3-propan-2-ylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7(2)8-4-3-5-11-9(8)6-10/h3-5,7H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJLPNVRHPOMIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3-isopropylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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